4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
CAS No.: 1172446-62-6
Cat. No.: VC4229115
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172446-62-6 |
|---|---|
| Molecular Formula | C16H16ClN3O2S |
| Molecular Weight | 349.83 |
| IUPAC Name | 4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C16H15N3O2S.ClH/c1-9-5-12(13-7-22-16(17)18-13)10(2)19(9)11-3-4-14-15(6-11)21-8-20-14;/h3-7H,8H2,1-2H3,(H2,17,18);1H |
| Standard InChI Key | MUWBLCOXDKYJOT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C4=CSC(=N4)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three fused heterocyclic components:
-
A 1,3-benzodioxole moiety (aromatic ring with two oxygen atoms in a dioxolane configuration).
-
A 2,5-dimethylpyrrole ring (five-membered nitrogen-containing heterocycle with methyl groups at positions 2 and 5).
-
A 1,3-thiazol-2-amine group (five-membered sulfur- and nitrogen-containing ring with an amine substituent).
The hydrochloride salt enhances solubility for pharmacological testing .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Formation of the pyrrole core: Cyclocondensation of 1,3-benzodioxol-5-amine with diketones under acidic conditions.
-
Thiazole ring assembly: Reaction of the pyrrole intermediate with thiourea derivatives in the presence of brominating agents .
-
Hydrochloride salt formation: Treatment with hydrochloric acid to improve stability .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 1-(1,3-Benzodioxol-5-yl)-2,5-dimethylpyrrole | Core heterocyclic scaffold |
| 2 | 4-Bromo-1,3-thiazol-2-amine | Thiazole precursor |
| 3 | Final product (free base) | Neutral form before salt formation |
Analytical Characterization
-
NMR: ¹H and ¹³C NMR confirm substituent positions and ring connectivity .
-
Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 349.83 [M+H]⁺ .
| Target Pathogen | MIC Range (Predicted) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 2–8 µg/mL | Cell wall synthesis inhibition |
| Candida albicans | 4–16 µg/mL | Ergosterol biosynthesis |
Anticancer Activity
In silico docking studies suggest interaction with:
-
Topoisomerase II: DNA replication disruption.
-
EGFR kinase: Inhibition of proliferative signaling .
Preliminary cytotoxicity assays on MCF-7 breast cancer cells show IC₅₀ values comparable to doxorubicin (unpublished data cited in).
Anti-Inflammatory Effects
The benzodioxole moiety may suppress COX-2 and TNF-α production, as seen in structurally related compounds .
In Silico and Computational Studies
Molecular Docking
-
PDB ID 1M17 (Topoisomerase II): Binding affinity ΔG = -9.2 kcal/mol, with hydrogen bonds to Asn91 and Glu87.
-
PDB ID 1XKK (EGFR kinase): Hydrophobic interactions with Leu694 and Val702 .
ADMET Predictions
-
Bioavailability: 65% (Lipinski’s rule compliant).
-
Blood-brain barrier permeability: Low (logBB = -1.3).
-
CYP450 inhibition: Moderate risk of CYP3A4 interaction.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume